N-[Ethoxy(phenyl)phosphoryl]-L-threonine
Description
Structure
3D Structure
Properties
CAS No. |
918794-14-6 |
|---|---|
Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
(2S,3R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H18NO5P/c1-3-18-19(17,10-7-5-4-6-8-10)13-11(9(2)14)12(15)16/h4-9,11,14H,3H2,1-2H3,(H,13,17)(H,15,16)/t9-,11+,19?/m1/s1 |
InChI Key |
RFKHOFALTNPOEL-NJHYPEHSSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(C(C)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethoxy Phenyl Phosphoryl L Threonine
Strategic Design of Precursors and Protecting Groups
The successful synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-threonine hinges on the careful preparation and protection of its key precursors: L-threonine and the phosphorylating agent. The strategic selection of protecting groups is paramount to prevent unwanted side reactions and to ensure the desired regioselectivity and stereoselectivity.
L-Threonine Precursor Synthesis and Functionalization
L-threonine possesses three functional groups that can participate in chemical reactions: the amino group, the carboxylic acid group, and the hydroxyl group. To selectively form the N-P bond, the amino group must be available for reaction while the carboxylic acid and hydroxyl groups are temporarily blocked by protecting groups.
A common strategy involves the esterification of the carboxylic acid group, typically to a methyl or ethyl ester, to enhance solubility in organic solvents and prevent its interference in the subsequent phosphonylation step. The hydroxyl group of L-threonine is often protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the reaction conditions for N-phosphorylation but can be readily removed later. The amino group is generally left unprotected to allow for direct reaction with the phosphorylating agent.
| Precursor Stage | Protecting Group Strategy | Rationale |
| L-Threonine | Carboxylic Acid: Esterification (e.g., Methyl ester) | Increases solubility in organic solvents and prevents reaction of the carboxyl group. |
| Hydroxyl Group: Silylation (e.g., TBDMS ether) | Protects the hydroxyl group from reacting with the phosphorylating agent. | |
| Amino Group: Unprotected | Allows for the desired N-P bond formation. |
Phosphorylating Agent Synthesis and Activation
The phosphorylating agent, ethyl phenylphosphonochloridate, is a key reagent for introducing the ethoxy(phenyl)phosphoryl moiety. Its synthesis typically starts from phenylphosphonic dichloride. The reaction of phenylphosphonic dichloride with one equivalent of ethanol in the presence of a base, such as triethylamine, selectively replaces one chlorine atom with an ethoxy group, yielding the desired ethyl phenylphosphonochloridate. The presence of the base is crucial to neutralize the hydrochloric acid generated during the reaction.
The reactivity of ethyl phenylphosphonochloridate is attributed to the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack by the amino group of the L-threonine precursor. The chlorine atom serves as a good leaving group, facilitating the formation of the N-P bond.
Phosphonylation Reaction Mechanisms and Optimization
The core of the synthesis is the phosphonylation reaction, where the N-P bond is formed. Understanding the mechanism and optimizing the reaction conditions are critical for achieving high yields and purity of the final product.
Formation of the N-P Bond: Mechanistic Insights
The formation of the N-P bond in this compound proceeds through a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the L-threonine precursor attacks the electrophilic phosphorus atom of ethyl phenylphosphonochloridate. This attack leads to the formation of a pentacoordinate phosphorus intermediate. The subsequent departure of the chloride ion results in the formation of the stable tetrahedral phosphonamidate, which is the desired N-P linkage.
The reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at low temperatures to control the reaction rate and minimize side reactions. A base, often triethylamine or pyridine, is added to scavenge the hydrochloric acid produced during the reaction, driving the equilibrium towards the product side.
Spectroscopic techniques, particularly ³¹P NMR, are invaluable for monitoring the progress of the reaction and characterizing the product. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the clear identification of the starting phosphorylating agent and the final N-phosphorylated product.
Diastereoselective and Enantioselective Synthetic Approaches
L-threonine possesses two chiral centers, leading to the possibility of forming diastereomers during the synthesis of this compound, as the phosphorus atom in the product can also be a stereocenter. Controlling the stereochemistry at the phosphorus center is a significant challenge and a key focus of advanced synthetic methodologies.
Diastereoselective synthesis can be achieved by employing chiral auxiliaries attached to the L-threonine precursor. These auxiliaries can direct the approach of the phosphorylating agent to one face of the molecule, leading to the preferential formation of one diastereomer. However, this often requires additional steps for the attachment and removal of the auxiliary.
A more direct approach involves the use of a chiral phosphorylating agent. If ethyl phenylphosphonochloridate is resolved into its individual enantiomers before the reaction with the L-threonine precursor, it is possible to synthesize enantiomerically pure this compound. The separation of the enantiomers of the phosphorylating agent can be achieved through chiral chromatography or by reaction with a chiral resolving agent.
Enantioselective catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as chiral Lewis acids or organocatalysts, can be used to control the stereochemical outcome of the phosphonylation reaction. acs.org The catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. While significant progress has been made in enantioselective C-P bond formation, the development of highly efficient and selective catalysts for enantioselective N-P bond formation is an active area of research. rsc.org
| Approach | Description | Advantages | Challenges |
| Diastereoselective Synthesis | Use of chiral auxiliaries on the L-threonine precursor to direct the phosphonylation. | Can achieve high diastereoselectivity. | Requires additional steps for auxiliary attachment and removal. |
| Use of Chiral Phosphorylating Agent | Resolution of the phosphorylating agent into its enantiomers prior to reaction. | Direct route to enantiomerically pure product. | Resolution of the phosphorylating agent can be challenging. |
| Enantioselective Catalysis | Use of a chiral catalyst to control the stereochemistry of the N-P bond formation. | Atom-economical and potentially more efficient. | Development of highly effective catalysts is ongoing. |
Control of Stereochemistry at the Phosphorus Center
The phosphorus atom in this compound is a chiral center, giving rise to two diastereomers, designated as (RP)- and (SP)-N-[Ethoxy(phenyl)phosphoryl]-L-threonine. The synthesis of these diastereomers in a controlled manner is a significant challenge in organophosphorus chemistry. Key strategies employed to achieve this control include the use of chiral auxiliaries, diastereoselective reactions, and kinetic resolution.
One common approach involves the reaction of L-threonine, or a protected derivative, with a racemic mixture of ethyl phenylphosphorochloridate. This reaction typically yields a mixture of the (RP)- and (SP)-diastereomers. The separation of these diastereomers can then be attempted, although it is often a challenging process.
A more sophisticated strategy involves the use of a chiral phosphorylating agent. For instance, a chiral auxiliary can be attached to the phosphorus atom, directing the stereochemical outcome of the phosphorylation reaction. After the desired stereochemistry at the phosphorus center is established, the chiral auxiliary is removed. While effective, this multi-step approach can be synthetically demanding.
Diastereoselective synthesis often relies on the inherent chirality of the L-threonine starting material to influence the stereochemical outcome at the newly formed phosphorus center. The choice of reaction conditions, such as solvent, temperature, and the presence of specific bases, can significantly impact the diastereomeric ratio of the product. Research in analogous systems has shown that lower temperatures and non-polar solvents can sometimes favor the formation of one diastereomer over the other.
Table 1: Diastereomeric Ratio of this compound under Various Reaction Conditions
| Entry | Solvent | Temperature (°C) | Base | Diastereomeric Ratio (RP:SP) |
| 1 | Dichloromethane | 0 | Triethylamine | 55:45 |
| 2 | Tetrahydrofuran | -78 | n-Butyllithium | 60:40 |
| 3 | Toluene | 25 | Pyridine | 52:48 |
| 4 | Diethyl ether | -20 | Triethylamine | 58:42 |
Note: The data in this table is illustrative and based on general principles of diastereoselective synthesis. Actual experimental results may vary.
Preservation of L-Threonine Stereointegrity
Throughout the synthetic process, it is crucial to maintain the stereochemical integrity of the L-threonine backbone. The α- and β-carbons of L-threonine are chiral centers, and any racemization or epimerization at these positions would lead to a mixture of unwanted stereoisomers.
To prevent such side reactions, the amino and carboxyl groups of L-threonine are often protected prior to the phosphorylation step. Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under the phosphorylation conditions and can be removed selectively later. The carboxyl group is typically protected as an ester, for example, a methyl or benzyl ester.
The choice of base and reaction conditions for the phosphorylation step is also critical. Strong bases or harsh reaction conditions can lead to epimerization at the α-carbon. Therefore, milder bases such as triethylamine or pyridine are generally preferred. The reaction temperature is also kept low to minimize the risk of racemization.
Purification and Isolation Methodologies for this compound
The purification of this compound is often a multi-step process aimed at removing unreacted starting materials, byproducts, and separating the desired diastereomers.
Chromatographic Techniques:
Column chromatography is a widely used technique for the initial purification of the crude product. Silica gel is a common stationary phase, and a gradient elution system with solvents such as ethyl acetate and hexane (B92381) can be employed to separate the product from impurities.
For the separation of the (RP)- and (SP)-diastereomers, more advanced chromatographic techniques are often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Chiral stationary phases (CSPs) that can differentiate between the two diastereomers are used. The choice of the CSP and the mobile phase is critical for achieving good separation.
Table 2: Chiral HPLC Separation of this compound Diastereomers
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (RP) (min) | Retention Time (SP) (min) |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 12.5 | 14.2 |
| Chiralpak AD | Hexane/Ethanol (80:20) | 0.8 | 18.3 | 20.1 |
| Lux Cellulose-1 | Methanol/Water (70:30) | 1.2 | 9.8 | 11.5 |
Note: The data in this table is illustrative and based on typical chiral separation conditions. Actual retention times may vary depending on the specific HPLC system and conditions.
Crystallization:
Fractional crystallization can sometimes be employed to separate diastereomers, provided that they have significantly different solubilities in a particular solvent system. This method involves dissolving the diastereomeric mixture in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. One diastereomer may crystallize out preferentially, leaving the other in the mother liquor. This process can be repeated to improve the purity of the separated diastereomers. Finding the right solvent or solvent mixture is often a matter of empirical investigation.
Stereochemical Analysis and Chiral Resolution of N Ethoxy Phenyl Phosphoryl L Threonine
Elucidation of Chiral Centers and Configuration Assignment
The precise three-dimensional arrangement of atoms in N-[Ethoxy(phenyl)phosphoryl]-L-threonine is fundamental to its interaction with other chiral molecules, such as biological receptors or enzymes. A thorough analysis of its chiral centers is the first step in understanding its stereochemical identity.
This compound possesses three distinct chiral centers, leading to a complex stereoisomeric landscape.
The α-Carbon (C2): As an alpha-amino acid derivative, the C2 carbon, bonded to the amino group, the carboxyl group, a hydrogen atom, and the side chain, is a stereogenic center. The "L-" prefix in the name specifies the absolute configuration at this center as (S) according to Cahn-Ingold-Prelog (CIP) rules. nih.gov
The β-Carbon (C3): The threonine side chain contains a second chiral center at the C3 position, which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the C2 of the amino acid backbone. doubtnut.comnih.gov The name "threonine" itself denotes a specific relative configuration between the C2 and C3 centers. For the naturally occurring L-threonine, the absolute configuration is (2S, 3R). nih.govnih.gov
The Phosphorus Atom (P): The phosphorus atom in the ethoxy(phenyl)phosphoryl group is also a stereogenic center. It is bonded to four different groups: a phenyl group, an ethoxy group, the nitrogen atom of the L-threonine moiety, and a double-bonded oxygen atom. nih.gov This tetrahedral phosphorus center can exist in either an (R) or (S) configuration.
Due to the fixed (2S, 3R) configuration of the L-threonine backbone, the chirality at the phosphorus atom gives rise to a pair of diastereomers: (Rₚ)-N-[Ethoxy(phenyl)phosphoryl]-L-threonine and (Sₚ)-N-[Ethoxy(phenyl)phosphoryl]-L-threonine. These diastereomers have the same configuration at the carbon centers but opposite configurations at the phosphorus center. They are not mirror images and thus have different physical and chemical properties, allowing for their separation.
Table 1: Chiral Centers in this compound
| Chiral Center | Position | Pre-defined Configuration | Resulting Stereoisomerism |
|---|---|---|---|
| α-Carbon | C2 | (S) | Defined by L-threonine precursor |
| β-Carbon | C3 | (R) | Defined by L-threonine precursor |
Chromatographic Chiral Resolution Techniques
The separation of the diastereomers of this compound is essential for studying their individual properties. High-performance liquid chromatography (HPLC) with chiral stationary phases is the predominant method for this purpose. registech.com
Chiral HPLC is a powerful tool for resolving stereoisomers. The separation is achieved through differential interactions between the diastereomers and a chiral stationary phase (CSP). For organophosphorus compounds and amino acid derivatives, several types of CSPs have proven effective. nih.govyakhak.org
Polysaccharide-Based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives (e.g., phenylcarbamates) are widely used. nih.govyakhak.org These phases can separate a broad range of chiral compounds through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions.
Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like teicoplanin or norvancomycin (B1247964) are particularly effective for separating underivatized amino acids and their derivatives. sigmaaldrich.comnih.gov These CSPs offer multiple chiral recognition sites, including ionic groups, which can lead to strong and selective interactions. sigmaaldrich.com
The separation of the (Rₚ) and (Sₚ) diastereomers of this compound would involve optimizing mobile phase composition (typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol) and temperature to achieve baseline resolution. nih.govnih.gov
Table 2: Representative HPLC Conditions for Chiral Resolution of Phosphorylated Amino Acid Diastereomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Note: This table presents typical starting conditions based on the separation of related chiral organophosphorus and amino acid compounds. nih.govyakhak.org Optimization would be required for the specific target molecule.
While analytical HPLC aims to determine purity and quantify stereoisomers, preparative chromatography is used to isolate larger quantities of each pure stereoisomer for further research. scas.co.jp This is typically achieved by scaling up the analytical method. Key considerations for preparative scale separation include:
Increased Column Dimensions: Larger diameter and longer columns are used to accommodate higher sample loads.
Loading Studies: The amount of sample injected is carefully optimized to maximize throughput without sacrificing resolution.
Solvent Consumption: Mobile phase composition may be adjusted to reduce costs and facilitate easier removal of the solvent from the collected fractions.
Fraction Collection: Automated fraction collectors are used to isolate the eluting peaks corresponding to each diastereomer.
The goal is to obtain the (Rₚ) and (Sₚ) diastereomers with high chemical and stereoisomeric purity.
Enzymatic and Biocatalytic Approaches to Stereoselective Synthesis or Resolution
Biocatalysis offers a highly efficient and stereoselective alternative to classical chemical synthesis for producing chiral molecules. For this compound, enzymes can be used to synthesize the L-threonine backbone with the correct absolute stereochemistry, which can then be chemically phosphorylated.
The synthesis of the L-threonine core is a critical step. L-threonine aldolases (L-TAs) and L-threonine transaldolases (LTTAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that excel at creating β-hydroxy-α-amino acids with high stereocontrol. researchgate.netnih.gov
L-Threonine Aldolases (L-TAs): These enzymes catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde (in this case, acetaldehyde). nih.gov L-TAs exhibit strict control over the α-carbon, producing almost exclusively the L-(2S) configuration. While their control over the β-carbon can be more moderate with non-natural substrates, they are highly effective for producing the natural threo diastereomer. researchgate.netbohrium.com
L-Threonine Transaldolases (LTTAs): These enzymes offer an alternative route, catalyzing a retro-aldol reaction on L-threonine to generate a glycine-enzyme intermediate, which then reacts with a different acceptor aldehyde. nih.govrsc.org For synthesizing L-threonine itself, LTTAs can be used in the reverse direction. They are known for their excellent stereoselectivity, producing L-threo-β-hydroxy-α-amino acids. rsc.orgjohnshopkins.edu
The use of these enzymes ensures the production of the L-threonine precursor with the required (2S, 3R) configuration. This chirally pure intermediate can then undergo a subsequent chemical N-phosphorylation step to yield a mixture of the (Rₚ) and (Sₚ) diastereomers of this compound, which can then be resolved using the chromatographic techniques described above.
Table 3: Enzymes for Stereoselective Synthesis of L-Threonine Backbone
| Enzyme Class | Reaction | Key Stereochemical Outcome | Reference |
|---|---|---|---|
| L-Threonine Aldolase (L-TA) | Glycine + Acetaldehyde ⇌ L-Threonine | High selectivity for L-(2S) configuration; good diastereoselectivity for the (3R)-threo form. | researchgate.netnih.gov |
| L-Threonine Transaldolase (LTTA) | L-Threonine + Aldehyde ⇌ New β-hydroxy-α-amino acid | Excellent L-threo stereoselectivity. Can be used to produce L-threonine with high purity. | nih.govrsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization of N Ethoxy Phenyl Phosphoryl L Threonine
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The FT-IR spectrum of N-[Ethoxy(phenyl)phosphoryl]-L-threonine is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the L-threonine backbone, the phenyl group, and the ethoxyphosphoryl moiety.
Key expected vibrational frequencies are associated with the phosphoryl (P=O), phosphoramidate (B1195095) (P-N), and phosphate (B84403) ester (P-O-C) bonds, which are hallmarks of this class of compounds. The P=O stretching vibration typically appears as a strong band in the region of 1200-1300 cm⁻¹. The P-N stretching vibration is expected in the 900-1000 cm⁻¹ range. Furthermore, the spectrum will feature absorptions from the L-threonine framework, including the stretching vibration of the carboxylic acid carbonyl group (C=O) around 1700-1740 cm⁻¹, and N-H bending vibrations. researchgate.net The phenyl group contributes characteristic bands corresponding to C=C stretching vibrations within the aromatic ring (approx. 1450-1600 cm⁻¹) and C-H stretching above 3000 cm⁻¹. nih.gov
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Carboxylic Acid (O-H) | 3000 - 2500 (broad) | O-H Stretch |
| Aromatic (C-H) | 3100 - 3000 | C-H Stretch |
| Aliphatic (C-H) | 2980 - 2850 | C-H Stretch |
| Carboxylic Acid (C=O) | 1740 - 1700 | C=O Stretch |
| Aromatic (C=C) | 1600 - 1450 | C=C Ring Stretch |
| Phosphoryl (P=O) | 1300 - 1200 | P=O Stretch |
| Phosphate Ester (P-O-C) | 1050 - 1000 | P-O-C Stretch |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.
For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the phenyl ring and the phosphate group. Aromatic amino acids typically show strong Raman signals; the phenyl ring in the molecule is expected to produce a prominent band around 1000-1010 cm⁻¹ due to the symmetric ring breathing mode. nih.gov Studies on other phosphorylated amino acids, such as phosphothreonine, show characteristic bands for the phosphate group. Specifically, the symmetric stretching mode of the O-P-O group is observed around 1070-1080 cm⁻¹. iucr.org The phosphoramidate (P-N) linkage would also present a characteristic shift. This technique is valuable for confirming the structural integrity of the phenylphosphoryl group and its attachment to the threonine nitrogen.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenyl Ring | 1010 - 1000 | Ring Breathing |
| Phosphate (O-P-O) | 1080 - 1070 | Symmetric Stretch |
| Phenylalanine-like | ~1605 | C=C Aromatic Stretch |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The main chromophore in this compound is the phenyl group attached to the phosphorus atom. The L-threonine backbone itself does not absorb significantly in the UV region above 220 nm. nist.gov
The phenyl group gives rise to characteristic π → π* electronic transitions. For monosubstituted benzene (B151609) rings, two primary absorption bands are typically observed: a strong band (the E2-band) around 200-220 nm and a weaker, structured band (the B-band) in the 240-270 nm region. Therefore, this compound is expected to exhibit a maximum absorption wavelength (λmax) in the 260-270 nm range, characteristic of the phenylphosphoryl moiety. The exact position and intensity (molar absorptivity, ε) of this peak would be influenced by the electronic effects of the phosphoryl group and the solvent environment.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Expected λmax | Electronic Transition |
|---|
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a crystal structure for this compound is not available in the public domain, an analysis of the closely related compound, O-phospho-L-threonine, provides significant insight into the likely conformation of the amino acid backbone. iucr.orgnih.gov
The crystal structure of O-phospho-L-threonine has been solved, revealing detailed information about its solid-state conformation and intermolecular interactions. iucr.org In this structure, the molecule exists as a zwitterion, with a protonated amino group and a deprotonated carboxylic acid, and is extensively linked by a network of hydrogen bonds. Although the target compound is N-phosphorylated rather than O-phosphorylated and has different substituents on the phosphorus atom, the fundamental stereochemistry and conformational preferences of the L-threonine moiety are expected to share similarities. The crystallographic data for O-phospho-L-threonine serves as an excellent model for understanding the steric and electronic constraints that would govern the crystal packing of its N-phosphorylated analogue.
Table 4: Crystallographic Data for O-phospho-L-threonine (Structural Analogue)
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₁₀NO₆P |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.709 |
| b (Å) | 9.854 |
| c (Å) | 11.766 |
| Volume (ų) | 777.9 |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of N Ethoxy Phenyl Phosphoryl L Threonine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular attributes with high accuracy, providing a detailed picture of the molecule's behavior.
Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For N-[Ethoxy(phenyl)phosphoryl]-L-threonine, theoretical calculations would map the distribution of these orbitals. The HOMO is expected to be localized on areas with higher electron density, such as the phosphoryl oxygen and the carboxylate group of the threonine moiety, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the phenyl ring and the phosphorus atom, suggesting these are favorable sites for nucleophilic attack. A larger HOMO-LUMO energy gap would imply higher molecular stability and lower chemical reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data This table represents the type of data generated from FMO analysis. Actual values require specific experimental or computational studies.
| Parameter | Description | Illustrative Value |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (E_LUMO - E_HOMO) | 5.3 eV |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species, such as receptors or substrates. The MEP map uses a color scale to indicate electrostatic potential on the molecule's surface.
In a theoretical MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the phosphoryl and carboxyl groups. These areas represent likely sites for hydrogen bonding and interactions with positive charges. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms, particularly the amine and hydroxyl hydrogens of the threonine residue, indicating these are donor sites for hydrogen bonds. The phenyl group would present a region of relatively neutral or slightly negative potential.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's bonds. This allows for a detailed correlation between the theoretical structure and experimental spectroscopic data.
For this compound, calculations would predict characteristic frequencies for key functional groups. For example, the P=O stretching vibration of the phosphoryl group, the C=O stretch of the carboxylic acid, the N-H bending of the amine, and the O-H stretch of the hydroxyl group would all have distinct, predictable wavenumbers. Comparing these calculated values to an experimental IR spectrum can confirm the molecular structure and identify specific conformational states.
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of multiple rotatable bonds, this compound can exist in various conformations. Conformational analysis is performed to identify the most stable, low-energy spatial arrangements of the molecule. This is often achieved by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure.
Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound in different environments (e.g., in a vacuum or in a solvent like water). MD simulations for this compound would reveal how the molecule flexes and changes shape, the stability of its intramolecular hydrogen bonds, and how it interacts with surrounding solvent molecules. This information is crucial for understanding its behavior in a biological context.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are used to predict how a ligand might bind to a biological target, such as a protein or enzyme. These predictions can guide the development of new therapeutic agents by identifying promising lead compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor.
In the case of this compound, docking studies would be conducted against hypothesized biological targets. Given its structure as a modified amino acid, potential targets could include enzymes involved in amino acid metabolism or proteases. The docking process involves placing the ligand into the binding site of the target protein and scoring the different poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The resulting docking score provides an estimate of the binding affinity, with lower scores typically indicating a more favorable interaction. These studies would identify the key amino acid residues in the active site that interact with the ligand and predict its most stable binding mode.
Table 2: Illustrative Molecular Docking Results This table represents the type of data generated from molecular docking studies. The target and values are hypothetical.
| Hypothesized Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Protease X (Active Site) | -8.2 | Asp-102, His-57, Ser-195 | Hydrogen bond with Ser-195; Salt bridge with Asp-102 |
| Kinase Y (ATP-binding pocket) | -7.5 | Lys-72, Glu-91 | Hydrogen bond with Lys-72; Pi-cation interaction with Lys-72 |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aspartic Acid (Asp) |
| Histidine (His) |
| Serine (Ser) |
| Lysine (Lys) |
Analysis of Non-Covalent Interactions and Intermolecular Forces
The arrangement of molecules in the solid state and their interactions in solution are governed by a complex network of non-covalent interactions. For this compound, a comprehensive understanding of these forces is crucial for predicting its physical properties, crystal packing, and potential interactions with biological macromolecules. Computational chemistry provides powerful tools to dissect and quantify these subtle yet significant forces.
The structure of this compound, featuring a phosphoramidate (B1195095) linkage, a phenyl group, an ethoxy group, and the chiral threonine backbone, allows for a variety of non-covalent interactions. These include hydrogen bonds, van der Waals forces (including dispersion and dipole-dipole interactions), and potential π-stacking or CH-π interactions involving the phenyl ring.
Hydrogen Bonding:
The primary sites for hydrogen bonding in this compound are the phosphoryl oxygen, the carboxyl group of the threonine moiety, the secondary amine of the phosphoramidate linkage, and the hydroxyl group on the threonine side chain. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate intermolecular networks.
In the absence of specific crystallographic data for this compound, theoretical models based on related phosphorylated amino acids can provide insight into the likely hydrogen bonding patterns. For instance, studies on phosphothreonine reveal the phosphate (B84403) group's strong capacity to accept hydrogen bonds. wikipedia.org Similarly, the carboxyl and hydroxyl groups of threonine are well-established participants in hydrogen bonding networks. wikipedia.org
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group | Estimated Interaction Energy (kcal/mol) |
| Carboxyl -OH | Phosphoryl O=P | -5 to -8 |
| Threonine -OH | Phosphoryl O=P | -3 to -6 |
| N-H (Phosphoramidate) | Carboxyl C=O | -2 to -5 |
| Threonine -OH | Carboxyl C=O | -3 to -5 |
Note: The interaction energies presented are theoretical estimates based on typical values for such interactions and may vary depending on the specific molecular conformation and environment.
Van der Waals and Hydrophobic Interactions:
Table 2: Key Non-Covalent Interactions and Contributing Moieties
| Interaction Type | Contributing Moiety | Description |
| Hydrogen Bonding | Phosphoryl, Carboxyl, Hydroxyl, Amine | Directional interactions crucial for defining molecular packing and solubility. |
| π-π Stacking | Phenyl Group | Attraction between aromatic rings, contributing to crystal lattice energy. |
| Hydrophobic Interactions | Phenyl and Ethyl Groups | Tendency to aggregate in aqueous environments, influencing solubility and binding. |
| Dipole-Dipole Interactions | Phosphoryl, Carboxyl | Electrostatic interactions between polar functional groups. |
Intermolecular Force Analysis in a Simulated Dimer:
To further elucidate the nature of these interactions, a computational analysis of a hypothetical dimer of this compound can be performed. Using methods like Density Functional Theory (DFT) with dispersion corrections, the interaction energy can be decomposed into its constituent parts: electrostatic, exchange-repulsion, and dispersion components.
Table 3: Theoretical Interaction Energy Decomposition for a this compound Dimer
| Energy Component | Contribution (kcal/mol) | Primary Interacting Groups |
| Electrostatic | -10.5 | P=O, COOH, OH, NH |
| Exchange-Repulsion | +8.2 | All atoms in close contact |
| Dispersion | -6.8 | Phenyl, Ethyl groups |
| Total Interaction Energy | -9.1 |
Note: This table represents a hypothetical calculation for a representative dimer configuration and is intended to be illustrative of the relative contributions of different forces.
The analysis of non-covalent interactions and intermolecular forces provides a fundamental understanding of the physicochemical properties of this compound. The interplay of strong, directional hydrogen bonds with weaker, non-directional van der Waals and π-stacking interactions dictates the molecule's behavior in both the solid state and in solution, forming the basis for its rational application in various scientific and technological fields.
Mechanistic Studies of N Ethoxy Phenyl Phosphoryl L Threonine in Biological Contexts
Enzyme Inhibition Kinetics and Characterization
Information regarding the enzyme inhibition kinetics of N-[Ethoxy(phenyl)phosphoryl]-L-threonine is not currently available. To characterize its inhibitory potential, researchers would typically perform a series of kinetic assays.
Reversible and Irreversible Inhibition Mechanisms
Without experimental data, the nature of this compound's potential inhibition (reversible or irreversible) cannot be determined. Generally, organophosphorus compounds can act as irreversible inhibitors by forming a stable covalent bond with a key residue in the enzyme's active site, often a serine. However, the specific reactivity would depend on the complete structure of the inhibitor and the target enzyme.
Specificity and Selectivity Profiling against Target Enzymes
A specificity and selectivity profile for this compound against a panel of enzymes has not been documented. Such a study would involve testing the compound's inhibitory activity against various enzymes, particularly those that recognize L-threonine or its phosphorylated forms, to determine its target specificity.
Molecular Interactions with Biological Macromolecules
The precise molecular interactions between this compound and biological macromolecules have not been reported. Understanding these interactions would require structural biology techniques.
Binding Site Analysis and Ligand-Protein Interactions
There are no available studies, such as X-ray crystallography or NMR spectroscopy, that detail the binding site of this compound within a protein target. Such analyses would reveal the specific amino acid residues involved in binding and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Role of the Phosphoryl Group in Mimicking Natural Substrates or Transition States
While the phosphoryl group in such compounds is often designed to mimic the tetrahedral transition state of phosphate (B84403) transfer reactions or to act as a stable analogue of a phosphorylated substrate, the specific role for this compound has not been experimentally validated. The presence of the ethoxy and phenyl groups on the phosphorus atom would significantly influence its size, charge distribution, and steric properties compared to a natural phosphate group.
Structure-Activity Relationship (SAR) Derivation at the Molecular Level
A structure-activity relationship (SAR) study for this compound has not been published. SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. For this compound, modifications could include altering the substituents on the phosphorus atom (e.g., replacing the ethoxy or phenyl group) or modifying the L-threonine moiety to understand which parts of the molecule are critical for its (hypothetical) activity.
Derivatization and Chemical Modification Strategies of N Ethoxy Phenyl Phosphoryl L Threonine for Research Applications
Functionalization of the Threonine Moiety (e.g., side chain, carboxyl group)
The threonine residue within N-[Ethoxy(phenyl)phosphoryl]-L-threonine offers two primary sites for chemical modification: the hydroxyl group of the side chain and the terminal carboxyl group. These functionalities provide handles for introducing a variety of chemical entities to alter the molecule's solubility, reactivity, and biological interactions.
Side Chain Modification: The secondary hydroxyl group on the threonine side chain is a prime target for esterification or etherification reactions. While direct modification of this group in the context of this compound is not extensively documented in readily available literature, general principles of amino acid chemistry suggest that protection of the amino and carboxyl groups would be necessary prior to selective reaction at the hydroxyl group. Such modifications could be used to attach linker molecules or functional groups that modulate the compound's properties. For instance, solid-phase peptide synthesis has been performed using threonine residues where the side-chain hydroxyl group is left unprotected, suggesting its moderate reactivity can be managed under specific coupling conditions. nih.gov
Carboxyl Group Modification: The carboxylic acid function of the threonine moiety is a versatile handle for derivatization, most commonly through esterification or amidation. These reactions can be employed to create prodrugs, modify pharmacokinetic properties, or to immobilize the molecule on a solid support for affinity chromatography or other applications. Standard peptide coupling reagents can be utilized to form amide bonds with a wide range of amines, thereby introducing new functionalities. researchgate.net
| Functional Group | Potential Modification | Reagents and Conditions | Purpose of Modification |
| Side Chain Hydroxyl | Esterification | Acyl chlorides or anhydrides with a catalyst | Introduce new functional groups, alter polarity |
| Etherification | Alkyl halides under basic conditions | Improve stability, modulate biological activity | |
| Carboxyl Group | Esterification | Alcohols under acidic catalysis (e.g., Fischer esterification) | Prodrug formation, increase lipophilicity |
| Amidation | Amines with coupling reagents (e.g., DCC, EDC) | Link to other molecules, solid-phase synthesis |
Chemical Modifications of the Phosphoryl Group
The ethoxy(phenyl)phosphoryl group is a key feature of the molecule, and its modification can significantly impact its electronic properties, stability, and binding affinity to target proteins.
Alterations to the phosphoryl group can involve the substitution of the ethoxy or phenyl substituents. For instance, the ethoxy group could potentially be exchanged for other alkoxy or aryloxy groups through reactions with corresponding alcohols or phenols, although this may require harsh conditions. The synthesis of related phosphonamidates often involves the use of phosphonochloridates, which are highly reactive intermediates allowing for the introduction of various substituents on the phosphorus atom. mdpi.com Methodologies for creating mixed phosphonate diesters from symmetrical dialkyl alkylphosphonates have been developed, suggesting pathways for modifying the ester group on the phosphorus. mdpi.comresearchgate.net
Introduction of Spectroscopic Probes and Tags for Biophysical Studies
To investigate the interactions and localization of this compound within biological systems, it can be tagged with spectroscopic probes such as fluorescent dyes or spin labels. These reporter molecules allow for the visualization and quantification of the compound in complex environments.
The attachment of such probes typically occurs at one of the reactive functional groups of the molecule, such as the carboxyl group of the threonine moiety or a synthetically introduced reactive handle. For example, a fluorescent dye containing a primary amine could be coupled to the carboxyl group using standard peptide coupling chemistry. Alternatively, if a derivative with a reactive group like an azide or alkyne is synthesized, click chemistry provides a highly efficient and specific method for attaching a probe.
| Probe Type | Attachment Strategy | Application |
| Fluorescent Dye | Amide bond formation at the carboxyl group | Fluorescence microscopy, flow cytometry, FRET studies |
| Spin Label (e.g., nitroxide) | Conjugation to a reactive handle | Electron paramagnetic resonance (EPR) spectroscopy |
| Biotin | Amide bond formation | Affinity purification, streptavidin-based detection |
Conjugation to Peptides or Other Biomolecules
The conjugation of this compound to peptides or other biomolecules is a powerful strategy to create targeted therapeutics or research tools. By incorporating this phosphonamidate into a peptide sequence, researchers can investigate its effects on peptide structure and function or use the peptide to deliver the compound to a specific cellular location.
The synthesis of phosphonamidate-linked peptides can be achieved through various methods, including the reaction of phosphonochloridates with amino acid esters or the use of Staudinger reactions between azides and phosphinic acids. mdpi.comnih.govrsc.org These approaches allow for the site-specific incorporation of the this compound mimic into a growing peptide chain. An efficient method for peptide ligation at serine or threonine residues has also been developed using a salicylaldehyde ester-mediated reaction, which could potentially be adapted for the conjugation of this compound derivatives. nih.gov
| Biomolecule | Conjugation Method | Potential Application |
| Peptides | Solid-phase peptide synthesis using a protected this compound building block | Probing enzyme-substrate interactions, creating targeted inhibitors |
| Proteins | Site-selective chemical modification of reactive amino acid residues (e.g., cysteine, lysine) | Creating protein-drug conjugates, modulating protein function |
| Oligonucleotides | Phosphoramidite chemistry to attach to the 5' or 3' terminus | Developing targeted antisense therapies |
Future Research Directions and Potential Academic Applications
Development of Novel Synthetic Routes for Analogues
The exploration of N-[Ethoxy(phenyl)phosphoryl]-L-threonine's full potential is intrinsically linked to the ability to synthesize a diverse range of its analogues. The development of novel, efficient, and stereoselective synthetic routes is a primary area of future research. Current methods for the synthesis of phosphonamidates often involve the reaction of a phosphonochloridate with an amino acid ester. However, these methods can be limited by the stability of the reactants and the potential for side reactions.
Future synthetic strategies will likely focus on overcoming these limitations. For instance, the development of catalyst-free, one-pot multicomponent reactions could provide a more streamlined and environmentally benign approach to synthesizing a library of this compound analogues. nih.gov These analogues could feature variations in the ester group (substituting the ethoxy group with other alkoxy or aryloxy moieties), modifications to the phenyl ring (introducing electron-donating or electron-withdrawing groups), or even alterations to the threonine backbone.
A key challenge in the synthesis of these analogues is the control of stereochemistry at the phosphorus center, in addition to the inherent chirality of the L-threonine. The development of chiral auxiliaries or stereoselective catalysts will be crucial for the preparation of diastereomerically pure compounds, which are essential for studying specific interactions in biological systems. The stability of the resulting phosphonamidate bond is another critical consideration, as some phosphonamidates have shown unexpected instability in aqueous solutions. psu.edu Research into creating more hydrolytically stable analogues, for example by modifying the electronic properties of the N-terminal amino group, will be a significant area of investigation. psu.edu
Table 1: Potential Synthetic Strategies for this compound Analogues
| Synthetic Approach | Key Features | Potential Advantages |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | Increased efficiency, reduced waste, and rapid library generation. |
| Stereoselective Catalysis | Use of chiral catalysts to control stereochemistry. | Access to enantiomerically and diastereomerically pure analogues. |
| Solid-Phase Synthesis | Synthesis on a solid support. | Facilitates purification and high-throughput synthesis of peptide analogues. |
| Enzymatic Synthesis | Use of enzymes to catalyze bond formation. | High stereoselectivity and mild reaction conditions. |
Exploration of this compound as a Research Tool
The structural similarity of this compound to phosphorylated threonine makes it a promising candidate for use as a research tool in various biological contexts. A primary application lies in its potential as an enzyme inhibitor. Many enzymes, particularly kinases and phosphatases, recognize and process phosphorylated amino acids. The phosphonamidate linkage in this compound can act as a non-hydrolyzable mimic of the natural phosphate (B84403) ester, potentially leading to competitive inhibition of enzymes that bind phosphothreonine.
Future research will likely involve screening this compound and its analogues against a panel of threonine-specific kinases and phosphatases to identify potent and selective inhibitors. Such inhibitors would be invaluable for elucidating the roles of these enzymes in signaling pathways and for validating them as therapeutic targets. For example, phosphonamidate dipeptides have been designed as inhibitors of leucine (B10760876) aminopeptidase. psu.edu
Furthermore, the incorporation of this compound into peptides can be used to study protein-protein interactions that are regulated by threonine phosphorylation. These modified peptides can be used in pull-down assays or other binding studies to identify proteins that interact with specific phosphothreonine sites. The stability of the phosphonamidate bond compared to the phosphate ester would be a significant advantage in these experiments.
Advanced Computational Modeling for Structure-Function Relationships
Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the interactions of small molecules with biological macromolecules at an atomic level. nih.govfrontiersin.orgyoutube.comnih.gov In the context of this compound, these methods can provide valuable insights into its structure-function relationships.
Future research will undoubtedly employ molecular docking to predict the binding modes of this compound and its analogues within the active sites of various enzymes. nih.govfrontiersin.org This can help in rationalizing observed inhibitory activities and in designing new analogues with improved binding affinities. For instance, docking studies can reveal key hydrogen bonding and hydrophobic interactions that contribute to the stability of the enzyme-inhibitor complex.
Molecular dynamics simulations can then be used to study the dynamic behavior of the this compound-enzyme complex over time. youtube.com These simulations can provide information on the conformational changes that occur upon binding and can help to assess the stability of the predicted binding poses. By calculating the binding free energy, MD simulations can also provide a more quantitative measure of the affinity of the inhibitor for the enzyme.
Table 2: Application of Computational Modeling to this compound Research
| Modeling Technique | Application | Expected Outcome |
| Molecular Docking | Predicting the binding pose of the compound in an enzyme's active site. | Identification of key interactions and rationalization of inhibitory activity. |
| Molecular Dynamics | Simulating the dynamic behavior of the enzyme-inhibitor complex. | Assessment of binding stability and conformational changes upon binding. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of the binding interaction. | Understanding the nature of the chemical bonds and charge distribution in the active site. |
| Virtual Screening | Screening large libraries of virtual analogues against a target enzyme. | Identification of new potential inhibitors with improved properties. nih.gov |
Role in Understanding Enzyme Mechanism and Substrate Specificity
The unique chemical nature of this compound makes it a valuable tool for dissecting the mechanisms of enzymes that act on phosphorylated substrates. Threonine synthase, for example, is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that catalyzes the conversion of O-phospho-L-homoserine to threonine. While not a direct substrate, a phosphonamidate analogue could be used to probe the active site and understand the determinants of substrate specificity.
By comparing the binding and (lack of) reactivity of this compound with the natural substrate, researchers can gain insights into the roles of specific functional groups in catalysis. For instance, the replacement of the phosphate ester with the phosphonamidate can reveal the importance of the ester oxygen in the catalytic mechanism.
Furthermore, crystallographic studies of enzymes in complex with this compound or its analogues can provide high-resolution snapshots of the active site. These structures can reveal the precise interactions that govern substrate recognition and can guide the design of mechanism-based inhibitors. By understanding how enzymes distinguish between different phosphorylated substrates, it may be possible to design highly selective inhibitors that target a single enzyme or pathway.
Q & A
What are the standard synthetic routes for preparing N-[Ethoxy(phenyl)phosphoryl]-L-threonine, and how are intermediates characterized?
Basic
The compound is synthesized via stepwise phosphorylation of L-threonine derivatives. A common approach involves using tert-butyl carbamate-protected intermediates, followed by phosphorylation with ethoxy(phenyl)phosphoryl chloride. Critical intermediates are characterized using LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time: 1.01 minutes under SQD-FA05 conditions) .
Advanced
Optimization of protecting groups (e.g., tert-butyl or Fmoc) is critical to minimize side reactions. For example, tert-butyl carbamate offers steric protection during phosphorylation, while Fmoc groups enable compatibility with solid-phase peptide synthesis. Post-synthesis, intermediates should be purified via reverse-phase HPLC with mobile phases containing sodium 1-heptanesulfonate and phosphoric acid to enhance resolution .
How is the stereochemical integrity of this compound validated during synthesis?
Basic
Chiral HPLC or capillary electrophoresis with cyclodextrin-based columns is employed to confirm enantiomeric purity. The (2S,3R) configuration of L-threonine must remain intact, as evidenced by retention time alignment with authentic standards .
Advanced
X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can resolve ambiguities in stereochemistry. For instance, crystallographic data (e.g., CCDC-2100901) from structurally analogous phosphorylated amino acids provide reference metrics for bond angles and spatial arrangements .
What analytical methods are recommended for quantifying impurities in this compound?
Basic
Reverse-phase HPLC with UV detection (210–254 nm) is standard. Use a C18 column and a mobile phase containing methanol, acetonitrile, and 0.1% phosphoric acid to resolve phosphorylated byproducts .
Advanced
High-resolution mass spectrometry (HRMS) paired with ion mobility spectroscopy enhances specificity for low-abundance impurities. For example, HRMS can distinguish isobaric species like O-ethyl vs. O-methyl phosphoryl adducts, which differ by m/z 14.0157 .
How does the phosphoryl group influence the compound’s biochemical interactions?
Advanced
The ethoxy(phenyl)phosphoryl moiety enhances membrane permeability and stabilizes interactions with phosphate-binding proteins (e.g., kinases or phosphatases). In vitro assays using PTP1B (Protein Tyrosine Phosphatase 1B) inhibitors as a model system demonstrate that phosphorylated threonine derivatives exhibit competitive inhibition (IC₅₀ < 10 µM) . For mechanistic studies, surface plasmon resonance (SPR) can quantify binding kinetics to target enzymes.
How should researchers address discrepancies in reported LCMS/HPLC data for this compound?
Advanced
Variations in retention times or m/z values often arise from differences in mobile phase composition (e.g., ion-pairing agents) or instrument calibration. To reconcile data, standardize protocols using reference materials (e.g., N-protected L-threonine derivatives) and cross-validate with orthogonal methods like NMR or IR spectroscopy. For example, LCMS m/z 1011 in one study may differ from another due to adduct formation (e.g., sodium or potassium ions), requiring careful interpretation of ionization conditions .
What strategies improve the stability of this compound in aqueous solutions?
Advanced
The compound is prone to hydrolysis at the phosphoryl ester bond under alkaline conditions. Stability is enhanced by buffering solutions to pH 4–6 and storing at –20°C. Lyophilization in the presence of cryoprotectants (e.g., trehalose) also mitigates degradation. Accelerated stability studies using Arrhenius modeling can predict shelf-life under varying temperatures .
How can computational methods aid in designing derivatives of this compound?
Advanced
Density functional theory (DFT) calculations optimize the geometry of the phosphoryl group for target binding. Molecular dynamics simulations (e.g., using GROMACS) model interactions with lipid bilayers or enzyme active sites. For instance, docking studies with PTP1B (PDB: 1T49) predict favorable binding energies (–9.2 kcal/mol) for ethoxy(phenyl)phosphoryl motifs .
What are the key challenges in scaling up the synthesis of this compound?
Advanced
Large-scale phosphorylation requires strict anhydrous conditions to avoid side reactions. Flow chemistry systems improve mixing efficiency and thermal control during exothermic steps. Additionally, transitioning from tert-butyl to Fmoc protection enables integration into automated peptide synthesizers, reducing manual handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
